molecular formula C38H30O3P2 B6291499 (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan CAS No. 2119686-75-6

(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan

Cat. No.: B6291499
CAS No.: 2119686-75-6
M. Wt: 596.6 g/mol
InChI Key: MTUFQNLKOKETSN-MJPWBCPGSA-N
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Description

(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan is a complex organic compound that belongs to the class of dibenzofurans. This compound is characterized by its unique structure, which includes two phosphinyl groups attached to a dibenzo[b,d]furan core. The presence of methoxyphenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This core can be synthesized through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers .

Industrial Production Methods

Industrial production of this compound may involve the use of metal complex catalysis to facilitate the cyclization and functionalization reactions. The process is optimized to ensure high yield and purity of the final product. The use of photochemical reactions has also been explored for the synthesis of related compounds, providing an alternative route for industrial production .

Chemical Reactions Analysis

Types of Reactions

(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens for electrophilic reactions and butyl lithium for lithiation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include halogenated derivatives and lithiated intermediates, which can be further functionalized to obtain a variety of substituted dibenzofurans .

Mechanism of Action

The mechanism of action of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .

Properties

IUPAC Name

(S)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUFQNLKOKETSN-MJPWBCPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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